molecular formula C12H17N5OS B494729 [(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE

Cat. No.: B494729
M. Wt: 279.36g/mol
InChI Key: LCIYGVCSGGUUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a compound that belongs to the class of organic compounds known as tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methoxybenzyl group and a tetrazolylthio group attached to an ethanamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can be achieved through a multi-step process. One common method involves the reaction of 4-methoxybenzyl chloride with 2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to act as an inhibitor or activator of certain enzymes. Additionally, the methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-[(1H-tetrazol-5-yl)thio]ethanamine
  • N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]propan-1-amine
  • N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butan-1-amine

Uniqueness

[(4-METHOXYPHENYL)METHYL]({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity, while the tetrazolylthio group provides versatility in chemical reactions and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N5OS

Molecular Weight

279.36g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C12H17N5OS/c1-17-12(14-15-16-17)19-8-7-13-9-10-3-5-11(18-2)6-4-10/h3-6,13H,7-9H2,1-2H3

InChI Key

LCIYGVCSGGUUQR-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OC

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)OC

Origin of Product

United States

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